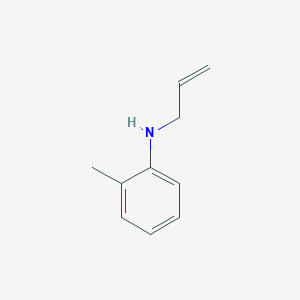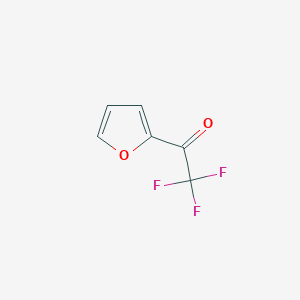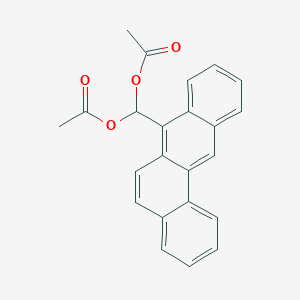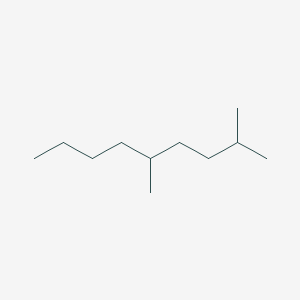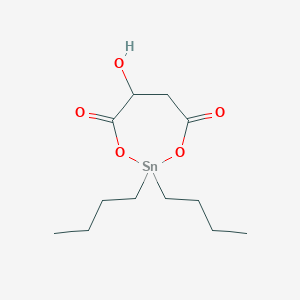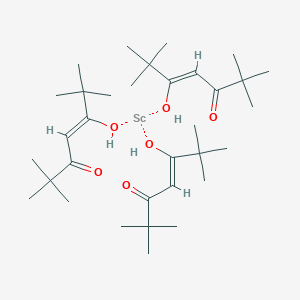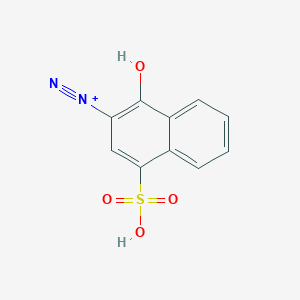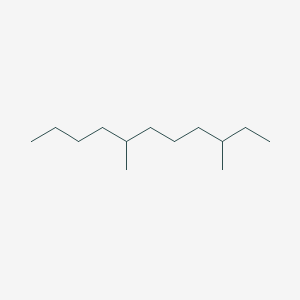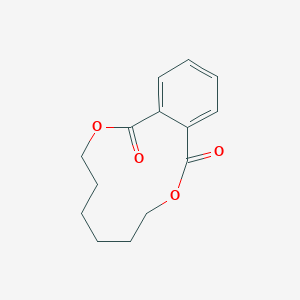
1-Ethylcyclohexyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylcyclohexyl 3-oxobutanoate (ECOB) is a chemical compound that belongs to the class of cyclohexyl ketones. It is a colorless liquid with a pleasant odor and is widely used in the chemical industry. ECOB has gained attention in the scientific community due to its potential applications in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of 1-Ethylcyclohexyl 3-oxobutanoate is not well understood. However, studies have suggested that it may act as a chelating agent and form complexes with metal ions, which could be useful in various applications such as catalysis and metal extraction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Ethylcyclohexyl 3-oxobutanoate. However, studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethylcyclohexyl 3-oxobutanoate has several advantages as a starting material in lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, its limitations include its low solubility in water and limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 1-Ethylcyclohexyl 3-oxobutanoate. One potential area of research is the synthesis of novel compounds using 1-Ethylcyclohexyl 3-oxobutanoate as a starting material. Another area of research is the investigation of the mechanism of action of 1-Ethylcyclohexyl 3-oxobutanoate and its potential applications in various fields such as catalysis, metal extraction, and treatment of oxidative stress-related diseases. Additionally, the development of new synthetic routes for the production of 1-Ethylcyclohexyl 3-oxobutanoate could also be an area of future research.
Synthesemethoden
1-Ethylcyclohexyl 3-oxobutanoate can be synthesized through a multi-step reaction using starting materials such as cyclohexanone, ethyl acetoacetate, and sodium ethoxide. The reaction involves the condensation of cyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide, followed by the addition of acetic acid and subsequent distillation to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Ethylcyclohexyl 3-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds such as pyrrolidinyl and piperidinyl derivatives, which have shown promising biological activities. 1-Ethylcyclohexyl 3-oxobutanoate has also been used as a reagent in the synthesis of chiral compounds, which have applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
15780-56-0 |
|---|---|
Produktname |
1-Ethylcyclohexyl 3-oxobutanoate |
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
(1-ethylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C12H20O3/c1-3-12(7-5-4-6-8-12)15-11(14)9-10(2)13/h3-9H2,1-2H3 |
InChI-Schlüssel |
AOJQJEGJPJOEOG-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1)OC(=O)CC(=O)C |
Kanonische SMILES |
CCC1(CCCCC1)OC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



